![molecular formula C7H9BrN2 B15255062 3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B15255062.png)
3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a brominating agent such as N-bromosuccinimide (NBS) or bromine in an organic solvent like chloroform or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, or primary amines in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted pyrrolo[1,2-a]imidazole derivatives.
Oxidation: Formation of oxo-pyrrolo[1,2-a]imidazole derivatives.
Reduction: Formation of dehalogenated pyrrolo[1,2-a]imidazole derivatives.
Scientific Research Applications
3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties
Materials Science: The compound is explored for its potential in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridinium Bromides: These compounds share a similar fused ring system and exhibit comparable reactivity in bromination reactions.
Imidazo[1,2-a]pyrimidinium Bromides: These derivatives also feature a fused ring system and are used in similar applications.
Uniqueness
3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole is unique due to its specific substitution pattern and the presence of a bromomethyl group, which imparts distinct reactivity and potential for further functionalization .
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-(bromomethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C7H9BrN2/c8-4-6-5-9-7-2-1-3-10(6)7/h5H,1-4H2 |
InChI Key |
SWTXSTBKFXMSNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=C(N2C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


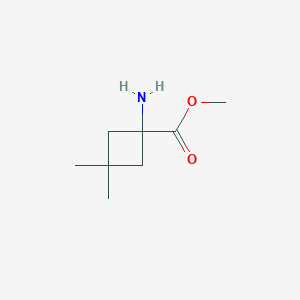

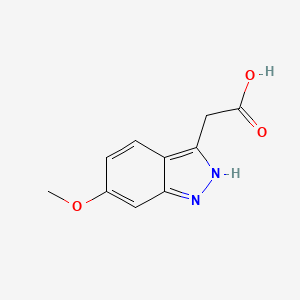
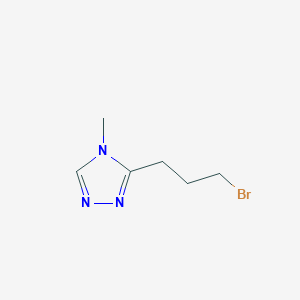
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]-](/img/structure/B15255010.png)
methylamine](/img/structure/B15255028.png)
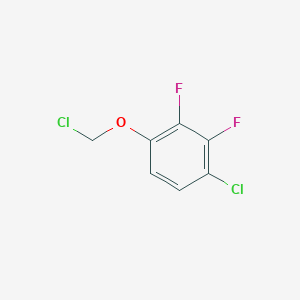
methanol](/img/structure/B15255034.png)
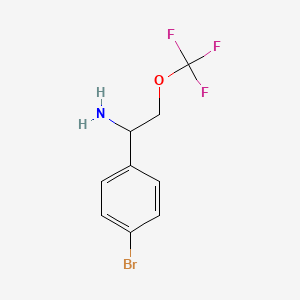
![(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B15255041.png)
![1-[(4-Bromophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15255048.png)
![1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid](/img/structure/B15255051.png)
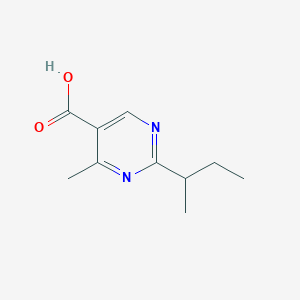
![5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde](/img/structure/B15255065.png)
